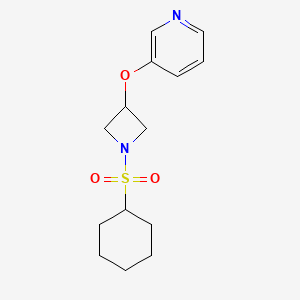

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-cyclohexylsulfonylazetidin-3-yl)oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGMFVPUCBWOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the reaction of pyridine derivatives with cyclohexylsulfonyl chloride and azetidine. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The azetidin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The cyclohexylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidin-3-yl group may also play a role in modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key analogs include:

3-{[1-(2-Methylbenzoyl)azetidin-3-yl]oxy}pyridine (BK43904)

- Substituent : 2-Methylbenzoyl group.

- Molecular Formula : C₁₆H₁₆N₂O₂.

- Molecular Weight : 268.31 g/mol.

- Key Difference : Replaces sulfonyl with a benzoyl group, reducing electron-withdrawing effects but enhancing aromatic interactions.

3-{[1-(2-Methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine (BK14344)

- Substituent : Substituted benzenesulfonyl (2-methoxy-5-methyl).

- Molecular Formula : C₁₆H₁₈N₂O₄S.

- Molecular Weight : 334.39 g/mol.

- Key Difference : Bulkier aromatic sulfonyl group may improve target binding but reduce solubility compared to cyclohexylsulfonyl.

3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Substituent: Cyclohexyl group fused to a pyrazole ring. Molecular Formula: C₁₆H₁₈N₄. Key Difference: Different heterocyclic core (pyrazole vs. azetidine-pyridine), altering conformational flexibility.

Physicochemical Properties

Functional Differences

- Electron Effects : The cyclohexylsulfonyl group in the target compound provides stronger electron-withdrawing character than benzoyl (BK43904) but less than aromatic sulfonyl (BK14344), influencing reactivity and binding interactions .

- Steric Hindrance : Cyclohexyl’s bulkiness may limit access to sterically sensitive biological targets compared to smaller substituents like methylbenzoyl.

Biologische Aktivität

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's biological activity, synthesizing data from various studies, patents, and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and glucose homeostasis. This is particularly relevant in conditions such as type 2 diabetes and metabolic syndrome.

Enzyme Inhibition

Several studies have indicated that compounds similar to this compound exhibit inhibitory effects on the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the activation of glucocorticoids, which are implicated in metabolic disorders.

Case Studies

- Diabetes Management : A study highlighted the effectiveness of similar sulfonylurea derivatives in managing blood glucose levels in diabetic models. The compound's ability to inhibit 11β-HSD1 suggests a mechanism for reducing hyperglycemia.

- Metabolic Syndrome : Research indicates that compounds with similar structures can positively affect lipid profiles, thereby offering therapeutic potential for patients with metabolic syndrome.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and a favorable half-life, making it suitable for further development as a therapeutic agent. Toxicological assessments have shown low acute toxicity levels in preliminary animal studies, indicating a promising safety profile.

Q & A

Basic: What are the key synthetic routes for 3-((1-(cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the azetidine and pyridine rings. A common approach includes:

Azetidine sulfonylation : Reacting cyclohexanesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form 1-(cyclohexylsulfonyl)azetidine.

Ether linkage formation : Coupling the sulfonylated azetidine with 3-hydroxypyridine via nucleophilic substitution or Mitsunobu reaction.

Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C for sulfonylation), and stoichiometric ratios (1:1.2 sulfonyl chloride:azetidine). Reaction progress is monitored via TLC or HPLC .

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Methodological Answer:

- NMR spectroscopy : H and C NMR to confirm the azetidine-pyrrolidine linkage and sulfonyl group integration.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., CHNOS, expected m/z 332.12).

- FT-IR : Peaks at ~1150–1300 cm for sulfonyl (S=O) stretching and ~1600 cm for pyridine ring vibrations .

Advanced: How can reaction yields be optimized for the sulfonylation step?

Methodological Answer:

Yield optimization requires:

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete azetidine conversion.

- Base selection : Triethylamine or DMAP for efficient HCl scavenging.

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., sulfonate ester formation).

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield to >75% .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Dose-response analysis : Use IC curves to validate potency thresholds.

- Metabolic stability : Assess compound degradation in vitro (e.g., liver microsomes) to confirm activity is intrinsic, not artifact-driven .

Advanced: What computational strategies predict reactivity of the sulfonylazetidine-pyridine scaffold?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize functionalization sites.

- Solubility prediction : Use logP calculations (e.g., XLogP3) to guide derivatization for improved bioavailability .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm; >95% purity required for biological assays.

- Melting point : Sharp melting range confirms crystallinity.

- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: What functionalization strategies preserve the azetidine moiety during pyridine modification?

Methodological Answer:

- Regioselective substitution : Electrophilic aromatic substitution at the pyridine 4-position avoids steric clash with the azetidine.

- Protecting groups : Temporarily block the sulfonyl group with tert-butyldimethylsilyl (TBDMS) during pyridine halogenation.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis at mild temperatures (60°C) .

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

- Unreacted sulfonyl chloride : Quench excess reagent with aqueous NaHCO.

- Di-sulfonylated byproducts : Control stoichiometry and reaction time.

- Pyridine N-oxides : Avoid prolonged exposure to oxidizing agents.

Purification via flash chromatography (ethyl acetate:hexane, 3:7) effectively isolates the target compound .

Advanced: How does the cyclohexylsulfonyl group influence pharmacokinetics?

Methodological Answer:

- Lipophilicity : Cyclohexylsulfonyl increases logP by ~1.5 units compared to phenylsulfonyl analogs, enhancing membrane permeability.

- Metabolic stability : The bulky cyclohexyl group reduces CYP450-mediated oxidation. Validate via in vitro microsomal assays.

- Solubility : Introduce polar groups (e.g., hydroxyl) on the cyclohexane ring to balance hydrophobicity .

Advanced: Best practices for handling air-sensitive intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.